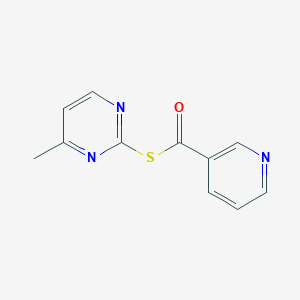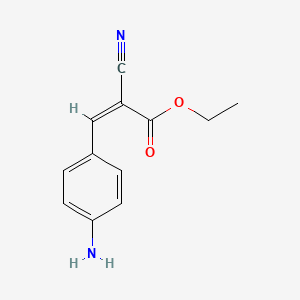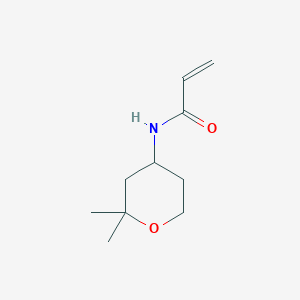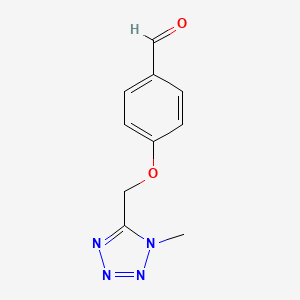
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BDAA, and it is a member of the benzodioxepin family. BDAA has been found to have a wide range of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
作用机制
The exact mechanism of action of BDAA is not fully understood. However, it has been suggested that BDAA may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. BDAA has also been found to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
BDAA has been found to have a wide range of biochemical and physiological effects. In animal models, BDAA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. BDAA has also been found to have anticonvulsant effects, which may be beneficial in the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using BDAA in lab experiments is its relatively low toxicity. BDAA has been found to have a high therapeutic index, which means that it has a wide margin of safety. However, one of the limitations of using BDAA in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on BDAA. One area of research is the development of new synthetic methods for BDAA that may increase the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BDAA, which may provide insights into its therapeutic potential. Additionally, the therapeutic potential of BDAA in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of new formulations of BDAA that improve its solubility and bioavailability may enhance its therapeutic efficacy.
合成方法
The synthesis of BDAA involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 2-chloro-3,4-methylenedioxyphenylacetyl chloride. This intermediate is then reacted with 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine to form BDAA. The yield of this reaction is approximately 60%.
科学研究应用
BDAA has been found to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. BDAA has been shown to have neuroprotective effects in animal models of these diseases. BDAA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
属性
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-7-12(15)14-8-9-2-3-10-11(6-9)17-5-1-4-16-10/h2-3,6H,1,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJBQRKFDSJNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CCl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)






